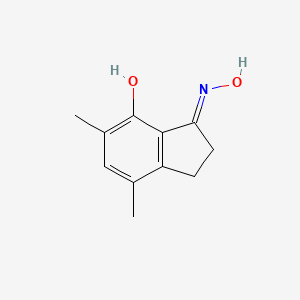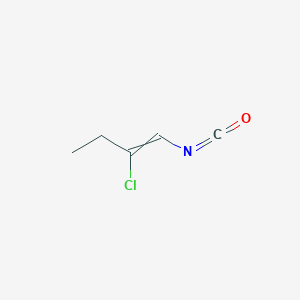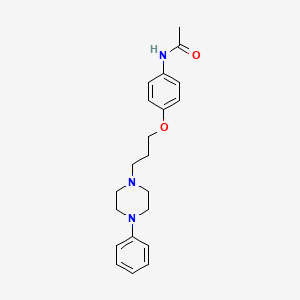
2-(4-Phenoxybutyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenoxybutyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybutyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenoxybutene using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Sulfur Ylide Method: Another method involves the reaction of sulfur ylides with 4-phenoxybutyl aldehyde to form the oxirane ring.
Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the oxirane ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Peroxyacids (e.g., mCPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Diols, carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenoxybutyl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Phenoxybutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- cis-2,3-Epoxybutane (c23EB)
- trans-2,3-Epoxybutane (t23EB)
- 1,2-Epoxybutane (12EB)
- 1,2,3,4-Diepoxybutane (DEB)
- 3,3-Dimethylepoxybutane (33DMEB)
Comparison: 2-(4-Phenoxybutyl)oxirane is unique due to its phenoxybutyl group, which imparts distinct chemical properties compared to other oxirane compoundsFor example, the presence of the phenoxy group can enhance the compound’s hydrophobicity and its ability to interact with biological membranes, making it a valuable molecule in medicinal chemistry .
Eigenschaften
CAS-Nummer |
85234-59-9 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(4-phenoxybutyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2 |
InChI-Schlüssel |
GRXXIEFDQZBSQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



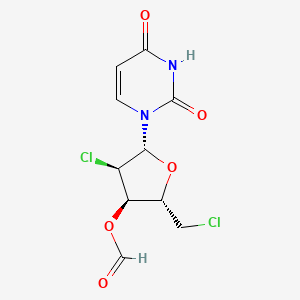
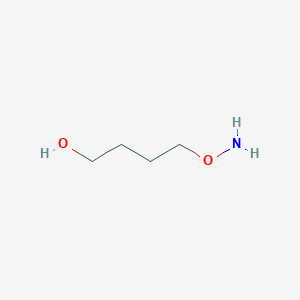

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)


![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

